5-allyl-2-(4-nitrophenyl)pyridine

Description

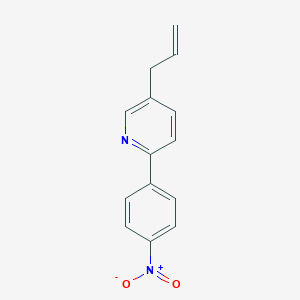

5-Allyl-2-(4-nitrophenyl)pyridine is a pyridine derivative featuring an allyl group at the 5-position and a 4-nitrophenyl substituent at the 2-position.

Properties

IUPAC Name |

2-(4-nitrophenyl)-5-prop-2-enylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c1-2-3-11-4-9-14(15-10-11)12-5-7-13(8-6-12)16(17)18/h2,4-10H,1,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUFVXXBLPOBZFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CN=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-allyl-2-(4-nitrophenyl)pyridine typically involves the following steps:

Starting Materials: The synthesis begins with pyridine, allyl bromide, and 4-nitrobenzaldehyde.

Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydroxide.

Procedure: The allylation of pyridine is achieved by reacting it with allyl bromide in the presence of a base. Subsequently, the resulting allylpyridine is subjected to a condensation reaction with 4-nitrobenzaldehyde to form the final product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-allyl-2-(4-nitrophenyl)pyridine can undergo various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for oxidation to aldehydes.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride for nitro group reduction.

Substitution: Halogenation can be achieved using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of epoxides or aldehydes.

Reduction: Conversion of the nitro group to an amine.

Substitution: Introduction of halogen atoms or other substituents onto the pyridine ring.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-allyl-2-(4-nitrophenyl)pyridine depends on its specific application. For example, if used as a drug candidate, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

4-Phenyl-2,6-Bis(4-Nitrophenyl)Pyridine (3a)

- Structure : Pyridine core with a phenyl group at position 4 and two 4-nitrophenyl groups at positions 2 and 6 .

- Synthesis: Prepared via condensation of benzaldehyde, p-nitroacetophenone, and ammonium acetate in acetic acid under reflux .

- Key Differences: Higher nitro substitution in 3a enhances electron-withdrawing effects, likely increasing thermal stability but reducing solubility in polar solvents compared to the mono-nitro target compound. The allyl group in 5-allyl-2-(4-nitrophenyl)pyridine may improve solubility in non-polar solvents due to its hydrophobic nature.

1,3,4-Thiadiazole Derivatives

- Structure: Derivatives include 4-nitrophenyl-substituted thiadiazoles synthesized from hydrazinecarbothioamide and hydrazonoyl chlorides .

- Synthesis: Utilizes N-(4-nitrophenyl)acetohydrazonoyl bromide and methyl hydrazinecarbodithioate in ethanol with triethylamine .

- The allyl group in the target compound may confer distinct reactivity in nucleophilic additions compared to thiadiazole’s electrophilic sites.

Antimicrobial Activity

- 1,3,4-Thiadiazole Derivatives : Exhibited significant activity against E. coli, B. mycoides, and C. albicans, with four compounds outperforming others due to nitro group-enhanced electron deficiency .

- However, the allyl substituent might reduce membrane permeability compared to smaller groups (e.g., methyl) in thiadiazoles.

Toxicity Profile

- 1-(3-Pyridylmethyl)-3-(4-Nitrophenyl)Urea (Pyriminil) : A pyridine-nitrophenyl hybrid classified as highly toxic .

- This compound : Toxicity data are lacking, but structural similarities to pyriminil warrant caution. The allyl group’s metabolic instability (via oxidation) might mitigate toxicity compared to pyriminil’s urea linkage.

Physicochemical Properties

Molecular Weight and Solubility

- This compound : Estimated molecular weight ~254.25 g/mol. The allyl group likely enhances solubility in organic solvents (e.g., ethyl acetate) relative to bulkier analogs like 4-phenyl-2,6-bis(4-nitrophenyl)pyridine (MW ~437.34 g/mol) .

- Thienodihydropyridinium: A thiophene-fused pyridine metabolite (MW ~262.04 g/mol) with higher polarity due to sulfur, contrasting with the target compound’s nitro-driven hydrophobicity .

Thermal Stability

- The bis-nitro substitution in 3a likely increases melting point (>200°C) compared to the mono-nitro target compound.

Q & A

Basic Research Questions

Q. How can the structural integrity of 5-allyl-2-(4-nitrophenyl)pyridine be confirmed after synthesis?

- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy to analyze proton and carbon environments, focusing on diagnostic peaks for the allyl group (δ ~5.0–6.0 ppm for vinyl protons) and nitrophenyl aromatic signals (δ ~7.5–8.5 ppm). Infrared (IR) spectroscopy should confirm the presence of nitro groups (asymmetric stretching ~1520 cm⁻¹, symmetric ~1350 cm⁻¹). High-resolution mass spectrometry (HRMS) can validate molecular weight. Cross-reference spectral data with analogous pyridine derivatives (e.g., nitrophenyl-substituted compounds) .

Q. What are the standard synthetic routes for this compound?

- Methodological Answer : Utilize Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the nitrophenyl group to a pyridine scaffold. Allylation can be achieved via nucleophilic substitution or radical-mediated pathways. For example, allyl bromide may react with a 2-nitrophenylpyridine precursor under basic conditions. Monitor reaction progress using thin-layer chromatography (TLC) and optimize solvent systems (e.g., DMF or THF) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Prioritize ¹H/¹³C NMR for structural elucidation, UV-Vis spectroscopy to study electronic transitions (notably nitro group absorption ~300–400 nm), and X-ray crystallography (if crystalline) for definitive conformation analysis. Compare results with structurally similar compounds, such as pyridines with nitro or allyl substituents .

Advanced Research Questions

Q. How to design experiments to investigate the compound’s reactivity under varying catalytic conditions?

- Methodological Answer : Implement a factorial design to test variables like catalyst type (e.g., Fe₂O₃@SiO₂/In₂O₃ vs. traditional Pd catalysts), temperature, and solvent polarity. Use ANOVA to identify significant interactions. Include control groups (e.g., uncatalyzed reactions) and replicate trials to ensure reproducibility. Reference studies on analogous heterocyclic systems for baseline parameters .

Q. How to resolve contradictions in reaction product data (e.g., unexpected byproducts)?

- Methodological Answer : Apply HPLC-MS or GC-MS to isolate and identify byproducts. Perform kinetic studies to track intermediate formation. If conflicting data arise (e.g., NMR vs. computational predictions), use density functional theory (DFT) calculations to model electronic environments and reconcile discrepancies. Cross-validate findings with independent techniques like XPS or EPR for redox-active intermediates .

Q. What theoretical frameworks guide mechanistic studies of this compound’s interactions with biological targets?

- Methodological Answer : Anchor research in molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities with enzymes or receptors. Pair this with quantitative structure-activity relationship (QSAR) models to correlate substituent effects (e.g., nitro group electron-withdrawing properties) with bioactivity. Validate experimentally via enzyme inhibition assays or fluorescence quenching studies .

Q. How to optimize purification methods for this compound in complex mixtures?

- Methodological Answer : Test membrane separation technologies (e.g., nanofiltration) or column chromatography with gradient elution (e.g., silica gel, hexane/ethyl acetate). Compare efficiency using metrics like purity (HPLC area%) and yield. For scale-up, assess solvent recovery rates and energy costs. Reference CRDC subclass RDF2050104 for advanced separation methodologies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.